Cationic Charge Density and pH-Dependent Ionization vs. Nonionic N,N-Bis(2-hydroxyethyl)stearamide
The monohydrochloride salt form of the target compound imparts a permanent cationic charge at formulation-relevant pH (typically pH 4–6), whereas the nonionic analog N,N-bis(2-hydroxyethyl)stearamide (CAS 93-82-3) remains uncharged across all pH ranges . This charge difference fundamentally affects substantivity to negatively charged substrates such as hair keratin and skin, a critical parameter in personal care conditioning applications. Quantitative adsorption data for the target compound remains limited in open literature; however, class-level inference from structurally related quaternary ammonium stearamide salts indicates that cationic charge increases adsorption onto hair fibers by 2- to 5-fold compared to nonionic amides under identical conditions [1].
| Evidence Dimension | Substantivity / adsorption onto negatively charged substrates |
|---|---|
| Target Compound Data | Permanent cationic charge via monohydrochloride salt (pH-independent within typical formulation range) |
| Comparator Or Baseline | N,N-Bis(2-hydroxyethyl)stearamide (nonionic, no net charge) |
| Quantified Difference | Estimated 2- to 5-fold higher adsorption for cationic stearamide salts vs. nonionic analogs based on class-level data |
| Conditions | Class-level inference; direct head-to-head data for the target compound not identified in primary literature |
Why This Matters
For a procurement scientist, selecting the cationic monohydrochloride form over a nonionic analog ensures predictable conditioning performance without requiring additional cationic additives to achieve substantivity.
- [1] YouBeauty. (2012). The Science Behind Hair Products. Available at: https://www.youbeauty.com/ View Source
